molecular formula C7H10O B14665515 2-Methylhex-3-en-5-yn-2-ol CAS No. 50838-80-7

2-Methylhex-3-en-5-yn-2-ol

Cat. No.: B14665515
CAS No.: 50838-80-7
M. Wt: 110.15 g/mol
InChI Key: IMVJKYWETMJAAO-UHFFFAOYSA-N
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Description

2-Methylhex-3-en-5-yn-2-ol (CAS 690-94-8) is a branched aliphatic alcohol featuring both alkene (C=C) and alkyne (C≡C) functional groups. Its molecular formula is C₇H₁₀O, with an average molecular mass of 110.15–110.16 g/mol (variations arise from rounding differences in sources) . The compound’s IUPAC name reflects its structure: a hexenynol chain with a methyl group at position 2. Key identifiers include the ChemSpider ID 12200 and InChIKey OYWGYGPXPDGOGH-UHFFFAOYSA-N .

Safety data highlight acute inhalation risks, necessitating oxygen administration and artificial respiration in emergencies .

Properties

CAS No.

50838-80-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-methylhex-3-en-5-yn-2-ol

InChI

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h1,5-6,8H,2-3H3

InChI Key

IMVJKYWETMJAAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhex-3-en-5-yn-2-ol typically involves the reaction of dimethylvinylethynylcarbinol with various reagents. One common method includes the gradual addition of dimethylvinylethynylcarbinol to a solution of mercury sulfate and sulfuric acid at elevated temperatures. The reaction mixture is then neutralized and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure , are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-3-en-5-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens, acids, and bases.

Major Products Formed

    Epoxides: and from oxidation reactions.

    Alkenes: and from reduction reactions.

  • Various substituted products depending on the reagents used in substitution reactions.

Scientific Research Applications

2-Methylhex-3-en-5-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylhex-3-en-5-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

Structural and Functional Group Similarities

The compound’s closest analogs share unsaturated backbones (alkene/alkyne) and hydroxyl groups but differ in substituents or stereochemistry. A comparative analysis is provided below:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) CAS Number
2-Methylhex-3-en-5-yn-2-ol C₇H₁₀O Alkyne, alkene, tertiary alcohol 110.15–110.16 690-94-8
6-Chloro-2-methylhex-5-en-3-yn-2-ol C₇H₉ClO Alkyne, alkene, chlorine, alcohol 144.60 (estimated) 89448-41-9
5-Hexen-2-ol, 3-phenoxy-2-[(phenylmethyl)amino]- C₁₉H₂₁NO₂ Alkene, ether, amine, alcohol 295.38 138914-67-7
2-Methyl-5-(6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol C₁₅H₂₄O Bicyclic terpene, alcohol 220.35 Not provided

Key Observations :

  • Chlorinated Derivative (89448-41-9) : The addition of chlorine increases molecular weight by ~34 g/mol, likely enhancing electronegativity and altering reactivity (e.g., susceptibility to nucleophilic substitution) .

Physical and Chemical Properties

  • Boiling/Melting Points: No direct data are available for this compound. However, its unsaturated structure suggests lower boiling points compared to saturated alcohols (e.g., 2-methylhexan-2-ol, b.p. ~145°C).
  • UV/Vis Spectrum : The parent compound exhibits absorption in the UV range, as recorded by Fihtengolts et al. (1969) using an SF-4 spectrometer . Chlorinated or aromatic analogs may show shifted λmax due to conjugation effects.

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